molecular formula C22H20N4O4 B14935764 3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B14935764
M. Wt: 404.4 g/mol
InChI Key: PLDVMPFODPXYBK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a pyridine ring and a trimethoxybenzamide moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with 2-aminopyridine to form the intermediate amide. This intermediate is then cyclized under specific conditions to yield the final benzimidazole product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide exerts its effects involves binding to specific molecular targets. It can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Uniqueness

Compared to similar compounds, 3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide stands out due to its unique combination of a benzimidazole core and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable molecule for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C22H20N4O4/c1-28-18-9-14(10-19(29-2)20(18)30-3)22(27)24-15-6-7-16-17(11-15)26-21(25-16)13-5-4-8-23-12-13/h4-12H,1-3H3,(H,24,27)(H,25,26)

InChI Key

PLDVMPFODPXYBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

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